molecular formula C53H94F3N15O16S2 B12650795 H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA

H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA

Cat. No.: B12650795
M. Wt: 1318.5 g/mol
InChI Key: ZDMSARORUHSLPT-APVNHIGYSA-N
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Description

H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic linear peptide with a trifluoroacetic acid (TFA) counterion, commonly introduced during purification. Its sequence includes cysteine (Cys) at the N-terminus, followed by glycine (Gly), lysine (Lys), and repeating Gly-Gly motifs interspersed with hydrophobic residues (Leu, Met, Val). This peptide is likely synthesized via solid-phase peptide synthesis (SPPS) using coupling agents like HBTU or HATU, with TFA cleavage from the resin .

Key structural features:

  • Cys residue: Enables redox-sensitive conformational changes or dimerization via disulfide bridges.
  • Gly-Gly repeats: Impart conformational flexibility, as seen in elastin-like peptides .
  • Hydrophobic core (Leu-Met-Val): May facilitate membrane interactions or aggregation.

Potential applications include antimicrobial or cell-penetrating peptide development, given the lysine-rich (positively charged) and hydrophobic motifs common in such molecules.

Properties

Molecular Formula

C53H94F3N15O16S2

Molecular Weight

1318.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C51H93N15O14S2.C2HF3O2/c1-27(2)20-35(61-38(69)23-55-36(67)21-58-45(73)32(14-10-12-17-52)62-46(74)33(15-11-13-18-53)60-39(70)25-57-44(72)31(54)26-81)48(76)63-34(16-19-82-9)47(75)65-41(28(3)4)49(77)59-22-37(68)56-24-40(71)64-42(29(5)6)50(78)66-43(30(7)8)51(79)80;3-2(4,5)1(6)7/h27-35,41-43,81H,10-26,52-54H2,1-9H3,(H,55,67)(H,56,68)(H,57,72)(H,58,73)(H,59,77)(H,60,70)(H,61,69)(H,62,74)(H,63,76)(H,64,71)(H,65,75)(H,66,78)(H,79,80);(H,6,7)/t31-,32-,33-,34-,35-,41-,42-,43-;/m0./s1

InChI Key

ZDMSARORUHSLPT-APVNHIGYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Overview

SPPS is the foundational method for synthesizing peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA. The process involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin, typically starting from the C-terminal amino acid.

Methodology Details

  • Resin Selection: The synthesis often begins with a resin such as H-Leu-2-Cl-Trt resin, which anchors the C-terminal valine residue.
  • Amino Acid Coupling: Each amino acid is introduced as an Fmoc-protected derivative. Coupling reagents like TBTU/HOAt or HBTU/HOBt activate the carboxyl group for amide bond formation.
  • Deprotection: The Fmoc group is removed using a base such as piperidine in DMF, exposing the amine for the next coupling cycle.
  • Side Chain Protection: Amino acid side chains are protected with groups stable under the synthesis conditions but removable during final cleavage. For example, cysteine residues may be protected with acetamidomethyl (Acm) or trityl (Trt) groups to prevent undesired disulfide formation during synthesis.
  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails, often containing scavengers like phenol, dithiothreitol (DTT), and thioanisole to prevent side reactions.

Specific Considerations for this compound

  • The presence of cysteine requires careful protection and deprotection strategies to avoid premature disulfide bond formation.
  • Methionine residues are sensitive to oxidation; synthesis and cleavage conditions are optimized to minimize this.
  • The final product is isolated as a trifluoroacetate salt (TFA), which enhances solubility and stability.

Peptide Ligation Techniques

Native Chemical Ligation (NCL)

For longer or complex peptides, NCL is employed to join peptide fragments. This method involves chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.

  • Procedure: Peptides are synthesized separately by SPPS, then ligated in aqueous buffer at neutral pH.
  • Advantages: High chemoselectivity and yields, allowing synthesis of peptides difficult to assemble in one SPPS run.

Thiol-Assisted Ligation (TAL)

An advanced method where peptides are ligated in TFA solution using 1,3-dithiol groups to facilitate bond formation.

  • Efficiency: TAL allows rapid ligation (within minutes) and high yields (>90%) even for sterically hindered sequences.
  • Auxiliary Removal: After ligation, auxiliary groups are removed by TFA cocktails to yield the native peptide.

Purification and Characterization

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide after cleavage.
  • Characterization: Mass spectrometry (MS) confirms molecular weight; analytical HPLC assesses purity.
  • Yield: Typical isolated yields range from 30% to 70% depending on peptide length and complexity.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Notes
Resin Loading H-Leu-2-Cl-Trt resin Anchors C-terminal amino acid
Amino Acid Coupling Fmoc-AA + TBTU/HOAt or HBTU/HOBt in DMF Sequential addition, Fmoc protection
Fmoc Deprotection 20% Piperidine in DMF Exposes amine for next coupling
Side Chain Protection Acm, Trt for Cys; Boc, tBu for others Prevents side reactions
Cleavage & Deprotection TFA cocktail (TFA/PhOH/DTT/H2O/Thioanisole) Removes peptide from resin and protecting groups
Peptide Ligation (if used) NCL or TAL in aqueous buffer or TFA Joins peptide fragments
Purification RP-HPLC Isolates pure peptide
Characterization MS, HPLC Confirms identity and purity

Research Findings and Notes

  • The use of pentafluorophenyl esters for cysteine coupling minimizes racemization and improves yield.
  • Regioselective disulfide bond formation can be achieved post-synthesis by selective deprotection of cysteine protecting groups.
  • TAL method demonstrates tolerance to various amino acid residues and steric hindrance, making it suitable for peptides like this compound.
  • The trifluoroacetate salt form enhances peptide solubility and stability, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .

Scientific Research Applications

Peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric site of the target protein, leading to modulation of its activity. The pathways involved can vary widely depending on the peptide and its target .

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons
Compound Name Sequence/Key Motifs Molecular Weight Structural Features Biological Relevance
H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val ~1500–1600 Da Gly-Gly repeats, Cys, Lys clusters Potential membrane interaction
Boc-Gly-Val-Gly-Gly-Leu-OMe Boc-Gly-Val-Gly-Gly-Leu-OMe ~500 Da Gly-Gly-Val motif, elastin-like flexibility Model for elastin conformational studies
VLPVP (Val-Leu-Pro-Val-Pro) Val-Leu-Pro-Val-Pro ~500 Da Proline-rich, hydrophobic core Hypotensive activity via ACE inhibition
Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] Cyclic structure with thiazole (Thz) rings ~800 Da Rigidified by Thz rings, cyclic backbone Anticancer activity (A-549 cells)
H-Val-Thr-Cys-Gly-OH Val-Thr-Cys-Gly ~378 Da Cys-containing tetrapeptide Circumsporozoite protein mimic

Key Observations :

  • Gly-Gly Motifs : Present in both the target peptide and Boc-Gly-Val-Gly-Gly-Leu-OMe. Molecular dynamics studies show Gly-Gly regions adopt γ-turns or β-turns, conferring flexibility . This contrasts with rigid cyclic peptides like Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz], which exhibit constrained conformations due to thiazole rings .
  • Cys vs. Thz : The target peptide’s Cys enables dynamic disulfide bonding, whereas thiazole-containing peptides achieve stability via aromatic heterocycles .
  • Hydrophobic Residues : The Leu-Met-Val sequence in the target peptide mirrors VLPVP’s Val-Leu-Pro-Val-Pro core, which facilitates angiotensin-converting enzyme (ACE) inhibition .
Functional Comparisons
  • Membrane Permeability : VLPVP relies on paracellular transport and is effluxed by MRP2 . The target peptide’s Lys-Lys-Gly-Gly segment may enhance solubility, but hydrophobic residues (Leu-Met-Val) could limit passive diffusion.
  • Antioxidant Potential: Unlike PON1/PON2 polymorphisms linked to oxidative stress in cardiovascular disease , the target peptide lacks catalytic residues (e.g., His, Cys in active sites) for direct antioxidant activity.
  • Synthetic Challenges : The target peptide’s length (14 residues) and multiple Gly-Gly motifs may lower synthesis yields compared to shorter peptides like H-Val-Thr-Cys-Gly-OH, which can achieve >99% purity . Cyclic peptides (e.g., ) often require specialized coupling agents (e.g., DPAA) for cyclization, whereas linear peptides use standard SPPS.
Conformational Dynamics
  • Flexibility : The Gly-Gly-Val-Val segment in the target peptide likely adopts multiple low-energy conformations, similar to Boc-Gly-Val-Gly-Gly-Leu-OMe’s "floppiness" in apolar environments .
  • Stabilizing Interactions : Lys-Lys clusters may form salt bridges or interact with nucleic acids, as seen in ferrocene-DNA probes .

Biological Activity

H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide composed of a specific sequence of amino acids, including cysteine, glycine, lysine, leucine, methionine, and valine. The trifluoroacetate (TFA) salt form enhances its stability and solubility, making it suitable for various biological applications. This peptide's unique sequence contributes to its biological activity, which is the focus of this article.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling : Peptides often act as signaling molecules that can influence cellular processes such as proliferation, differentiation, and apoptosis.
  • Antimicrobial Properties : There is evidence suggesting that certain peptides exhibit antimicrobial activity against various pathogens.
  • Antioxidant Activity : Peptides containing cysteine may possess antioxidant properties, protecting cells from oxidative stress.

Research Findings

Recent studies have explored the biological activities of similar peptides and their derivatives. For example, research indicates that peptides with specific amino acid compositions can enhance cytotoxicity against cancer cells and exhibit antimicrobial effects.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that peptide conjugates containing lysine showed significant cytotoxicity against human leukemia cells (IC50 = 0.13 µM) .
    • Another investigation into hydrolyzed peptide derivatives revealed promising antimicrobial properties with MIC values ranging from 6 to 12.5 µg/mL against various pathogens .
  • Antimicrobial Activity :
    • Peptides similar to this compound have shown zones of inhibition between 10 to 29 mm against Gram-negative bacteria .

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant cytotoxicity against human leukemia cells (IC50 = 0.13 µM)
AntimicrobialEffective against various pathogens with MIC values of 6-12.5 µg/mL
AntioxidantPotential antioxidant activity due to cysteine content

Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain through sequential addition and coupling of amino acids.

Synthetic Route

  • Attachment : The first amino acid is attached to a solid resin.
  • Deprotection : The amino group is deprotected to allow for coupling.
  • Coupling : The next amino acid is added using coupling reagents like DCC.
  • Repetition : Steps are repeated until the desired sequence is achieved.

Stability Considerations

The TFA salt form enhances the peptide's solubility and stability in physiological conditions, which is crucial for its biological activity and potential therapeutic applications.

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